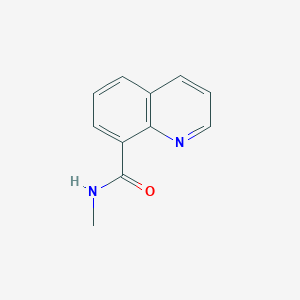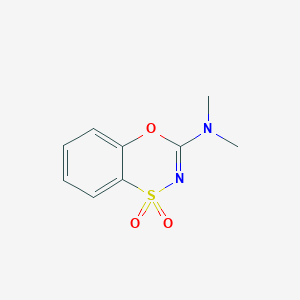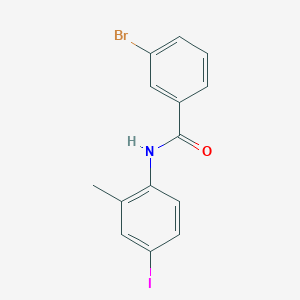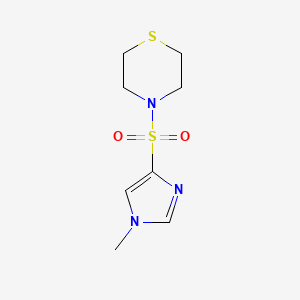
4-(1-Methyl-4-imidazolesulfonyl)tetrahydro-4H-1,4-thiazine
描述
4-(1-Methyl-4-imidazolesulfonyl)tetrahydro-4H-1,4-thiazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MITS and has a molecular formula of C8H12N2O2S2.
作用机制
The mechanism of action of MITS is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various biological processes. MITS has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects
MITS has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell walls and membranes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In addition, MITS has been shown to enhance the activity of certain enzymes involved in metabolic processes.
实验室实验的优点和局限性
MITS has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its properties and applications are well-known. However, MITS has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research related to MITS. One area of interest is the development of MITS-based drugs for the treatment of various diseases. Further studies are needed to determine the efficacy and safety of MITS in humans. Another area of interest is the development of MITS-based materials for various applications, such as drug delivery and sensing. Further research is needed to explore the potential of MITS in these areas. Finally, more studies are needed to understand the mechanism of action of MITS and its effects on various biological processes.
科学研究应用
MITS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MITS has been shown to have antimicrobial, antiviral, and anticancer properties. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. MITS has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, MITS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, MITS has been shown to have insecticidal and fungicidal properties. It has been found to be effective against various pests and fungal strains that cause crop damage. In addition, MITS has been shown to enhance plant growth and increase yield.
In material science, MITS has been used as a building block for the synthesis of various organic compounds. It has been found to be useful in the synthesis of polymers, dendrimers, and other complex organic structures.
属性
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonylthiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-10-6-8(9-7-10)15(12,13)11-2-4-14-5-3-11/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUBHURKZMYKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-4-imidazolesulfonyl)tetrahydro-4H-1,4-thiazine | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methanone](/img/structure/B7440904.png)

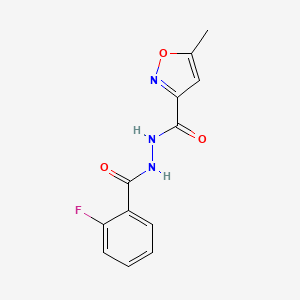


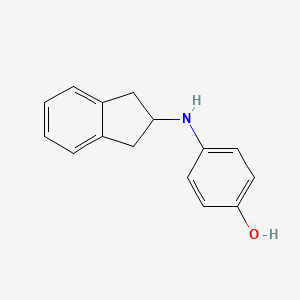

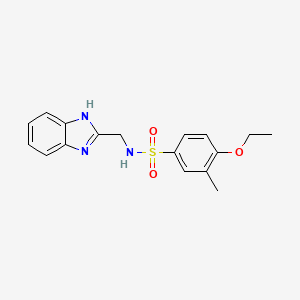
![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
